Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester

Toxicology Metabolism Safety Assessment

Laboratories quantifying fensulfothion residues face systematic quantification bias when cross-calibrating with non-specific metabolite standards. This oxon-sulfone (6132-17-8) exhibits a distinct acute oral LD50 of 5.012 mg/kg versus 6-10 mg/kg for the parent fensulfothion and its sulfone analog, mandating a compound-specific reference standard for legally defensible data. • CRM-grade ≥98.0% HPLC, ISO/IEC 17025-certified with NMI traceability for accredited residue monitoring in food and environmental matrices. • Unique MW 308.29 g/mol and predicted LogP 3.73 ensure chromatographic resolution from the earlier-eluting Fensulfothion oxon standard (MW 292.29 g/mol), preventing misidentification. • Available from stock; ships globally with full documentation for immediate method validation and QC deployment.

Molecular Formula C11H17O6PS
Molecular Weight 308.29 g/mol
CAS No. 6132-17-8
Cat. No. B121165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoric acid, diethyl p-(methylsulfonyl)phenyl ester
CAS6132-17-8
SynonymsDiethyl 4-(Methylsulfonyl)phenyl Ester Phosphoric Acid;  p-(Methylsulfonyl)-phenol Diethyl Phosphate;  Diethyl 4-Methylsulfonylphenyl Phosphate;  Fensulfothion Oxon Sulfone;  Fensulfothion Oxygen Analog Sulfone;  O,O-Diethyl O-(4-Methylsulfonylphenyl) Pho
Molecular FormulaC11H17O6PS
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C
InChIInChI=1S/C11H17O6PS/c1-4-15-18(12,16-5-2)17-10-6-8-11(9-7-10)19(3,13)14/h6-9H,4-5H2,1-3H3
InChIKeyKUBUBYBFFRVFHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Fensulfothion-oxon-sulfone Standard


Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester (CAS 6132-17-8), commonly known as Fensulfothion-oxon-sulfone, is an organophosphate compound that serves as a key oxidative metabolite of the insecticide fensulfothion . Unlike its precursor, this compound inherently contains both a phosphoester (P=O, oxon) and a sulfone (SO2) group, making it a distinct end-point in the environmental and metabolic degradation pathway [1]. As a potent acetylcholinesterase (AChE) inhibitor, it is primarily procured as a high-purity analytical reference standard for residue analysis in food and environmental matrices, rather than as an active agrochemical ingredient .

Analytical Risks of Generic Fensulfothion Substitution


The interchangeable use of 'Fensulfothion' metabolites for analytical quantification is not scientifically valid due to divergent acute toxicity profiles and physiochemical properties between oxidation states. The oxon-sulfone (6132-17-8) demonstrates a distinct acute oral toxicity in rats (LD50: 5.012 mg/kg ) that is measurably higher than the parent fensulfothion and its sulfone analog, which share a male rat oral LD50 range of 6–10 mg/kg [1]. This difference in biological potency necessitates a separate, compound-specific analytical standard to ensure accurate quantification and safety classification, as cross-calibration with a less toxic analog will introduce systematic error .

Quantitative Evidence for Fensulfothion-oxon-sulfone


Acute Oral Toxicity vs. Fensulfothion Metabolites

The target compound exhibits a quantifiably higher acute oral toxicity in rats compared to its close structural analog, fensulfothion sulfone. This necessitates its use as a separate, compound-specific standard in toxicological and residue studies to avoid underestimation of risk . The acute oral LD50 for the target compound (6132-17-8) is 5.012 mg/kg, while the same metric for both fensulfothion and its sulfone metabolite falls within a range of 6–10 mg/kg for male rats [1].

Toxicology Metabolism Safety Assessment

CRM vs. Analytical Grade Certification

The target compound is commercially available as a Certified Reference Material (CRM) produced in accordance with ISO/IEC 17025 and traceable to primary material from an NMI . In contrast, its closest oxidized analog, Fensulfothion oxon (CAS 6552-21-2), is typically supplied as an 'analytical standard' (PESTANAL®) which, while suitable for many applications, does not carry the same ISO guide 34/17025 accredited certification and metrological traceability for the neat material . The CRM-grade product has a certified purity of ≥98.0% (HPLC) with documented uncertainty .

Analytical Chemistry Method Validation Quality Control

Witega High-Purity Standard vs. CRM

A specific vendor, WITEGA Laboratorien Berlin-Adlershof GmbH, provides a high-quality reference standard of the target compound (PS025) with an overall HPLC purity of >99.0% . This constitutes a higher purity grade compared to the ≥98.0% (HPLC) specification of the CRM offered by Sigma-Aldrich for the same compound .

Chromatography Method Validation Reference Standards

Distinct Physiochemical Profile vs. Fensulfothion Oxon

The conversion of the methylsulfinyl (SO) group in Fensulfothion oxon to the methylsulfonyl (SO2) group in the target compound results in a significantly altered physiochemical profile. The target compound has a molecular weight of 308.29 g/mol and a predicted LogP of 3.73, while Fensulfothion oxon (CAS 6552-21-2) has a lower molecular weight of 292.29 g/mol . This change impacts chromatographic retention time and sample preparation recoveries, making the target compound a more challenging analyte that requires method-specific optimization .

Method Development Sample Preparation Physiochemical Properties

Application Scenarios for Fensulfothion-oxon-sulfone


ISO/IEC 17025 Residue Analysis

For laboratories requiring accredited results for pesticide metabolite monitoring, the CRM grade of 6132-17-8 (≥98.0% purity) is the only fit-for-purpose standard among fensulfothion metabolites. Its ISO/IEC 17025 certification and NMI traceability directly support compliance with quality system requirements , while its distinct toxicity profile (LD50 5.012 mg/kg) necessitates its specific measurement, as generic calibrants based on the parent compound (LD50 ≥6 mg/kg) would produce legally indefensible data .

Ultra-Trace LC-MS/MS Confirmatory Analysis

When pushing detection limits in complex matrices, the high-purity standard from WITEGA (>99.0%) offers a quantifiable advantage over the standard CRM (≥98.0%) by minimizing impurity baseline contributions . Furthermore, the compound’s unique molecular weight (308.29 g/mol) and predicted LogP (3.73) ensure method specificity, as method parameters developed with the earlier-eluting Fensulfothion oxon standard (292.29 g/mol) are inapplicable and would lead to misidentification .

Toxicological Exposure and Metabolism Studies

Researchers studying the metabolic pathway from fensulfothion to its ultimate toxic metabolites must use 6132-17-8 as an analytical endpoint. Its procurement is non-negotiable because its acute oral toxicity (LD50: 5.012 mg/kg ) is distinctly higher than precursor molecules like fensulfothion sulfone (LD50: 6-10 mg/kg ). Substituting the endpoint standard with a less toxic intermediate would lead to a critical underestimation of the actual toxicological hazard posed by this metabolite.

Critical Pair Resolution Method Development

For chromatographic method developers, this compound represents a critical separation case. Its physiochemical shift relative to the sulfoxide analog (MW difference of +16 amu) necessitates the procurement of the exact standard to establish retention time and ion ratio benchmarks . Using the incorrect analog (e.g., Fensulfothion oxon) to optimize a method intended for the sulfone target will result in a method that is fundamentally invalid for the intended analyte .

Quote Request

Request a Quote for Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.